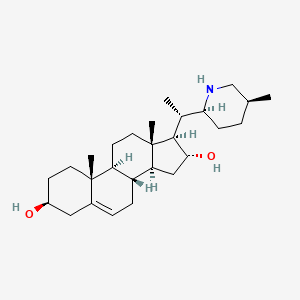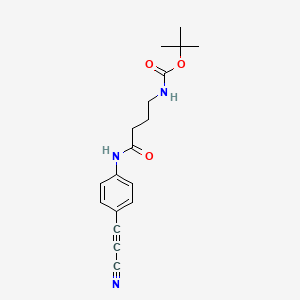
THK-523
Vue d'ensemble
Description
THK-523 is a compound that has garnered significant attention in the field of neurodegenerative disease research, particularly for its potential use in imaging tau pathology in Alzheimer’s disease. This compound is a potent tau imaging radiotracer, which means it can be used to visualize tau protein deposits in the brain using positron emission tomography (PET) imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THK-523 involves several steps, starting with the preparation of the precursor compounds. One of the key steps in the synthesis is the formation of the quinoline core structure, which is achieved through a series of chemical reactions involving benzyl ®-(-)-glycidyl ether and benzyl (S)-(+)-glycidyl ether . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific details on the industrial production methods of this compound are limited, it is known that the compound is synthesized in specialized laboratories with strict adherence to safety and quality control standards. The production process involves the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
THK-523 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of quinoline derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
THK-523 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the chemical properties and reactivity of quinoline derivatives.
Biology: Employed in the study of tau protein aggregation and its role in neurodegenerative diseases.
Medicine: Utilized as a PET imaging agent for the detection of tau pathology in Alzheimer’s disease patients.
Industry: Applied in the development of diagnostic tools and imaging agents for neurodegenerative diseases .
Mécanisme D'action
THK-523 exerts its effects by selectively binding to tau protein deposits in the brain. The compound has a high affinity for tau fibrils, which allows it to accumulate in regions with a high density of tau protein deposits. This selective binding enables the visualization of tau pathology using PET imaging. The molecular targets of this compound include the tau protein and its aggregated forms, which are implicated in the progression of Alzheimer’s disease .
Propriétés
IUPAC Name |
4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOXECWZKCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














